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Core Pharmacokinetic Parameters of Mianserin

The table below summarizes the fundamental pharmacokinetic properties of mianserin after oral

administration [1] [2]:

Parameter Description/Value

Absorption &
Bioavailability

Readily absorbed from GI tract. Absolute bioavailability is relatively low
(approx. 20-30%) due to extensive first-pass metabolism [3] [2].

Time to Peak Plasma
(T~max~)

Approximately 1.4 to 3 hours [3] [2].

Protein Binding High, ranging from 90% to 96% [1] [2].

Volume of Distribution
(V~d~)

Large, approximately 444 Liters (or 13 L/kg), indicating extensive distribution

into tissues [3].

Metabolism Extensively metabolized in the liver via aromatic hydroxylation, N-oxidation,

and N-demethylation [2].

Active Metabolites Desmethylmianserin and 8-hydroxymianserin [1] [2].
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Parameter Description/Value

Elimination Half-Life
(T~½~)

Ranges from about 10 to 61 hours; often reported around 33 hours [1] [3] [2].

Route of Elimination Mainly excreted via urine as metabolites; a limited amount is excreted in
feces [2].

Plasma Clearance Approximately 19 L/h [3].

Metabolism and Elimination Pathways

Mianserin undergoes significant hepatic metabolism. The following diagram illustrates its primary metabolic

pathways and subsequent elimination:
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> Mianserin is metabolized in the liver to active compounds before being conjugated and renally excreted.

Key Experimental Data and Methodologies

Several studies have precisely quantified mianserin's pharmacokinetic profile using rigorous methods.

1. Absolute Bioavailability Study (1985) [3]

Objective: To determine the absolute bioavailability and key pharmacokinetic parameters of
mianserin tablets and an oral solution.

Protocol: A crossover study in six healthy male subjects. Each received:
A single 5 mg intravenous constant-rate infusion over 1 hour.

A single 60 mg oral dose as two 30 mg tablets.
A single 60 mg oral solution.

Analytical Method: Plasma mianserin concentrations were measured at predetermined times over
120 hours and pharmacokinetically analyzed.

Key Findings: The data were fitted to compartmental models. The mean results demonstrated low
absolute bioavailability and a large volume of distribution, as shown in the table below.

2. Pilot Study on Rectal Administration (2016) [4]

Objective: To formulate mianserin suppositories and evaluate their pharmacokinetics in subjects

unable to take oral medication.
Protocol: 30 mg suppositories were prepared using a melting technique with Witepsol H-15 as the

base. Pharmacokinetics were evaluated in three beagle dogs and three healthy human males in an
open-label, single-dose study.

Analytical Method: Plasma mianserin levels were determined using gas chromatography–mass
spectrometry (GC-MS).

Key Finding: Compared to oral administration, rectal administration showed a delayed T~max~ (8
hours) and a lower C~max~, but a comparable AUC, suggesting a different absorption profile

without hepatic first-pass avoidance in this formulation.

Summary of Quantitative Findings from Key Studies

This table consolidates critical quantitative data from the referenced experiments for easy comparison [3]

[4]:
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Parameter Value (Oral - Timmer et al.) Value (Rectal - Pilot Study)

Dose 60 mg (Tablets/Solution) 30 mg (Suppository)

Absolute Bioavailability (F) 20-22% Not calculated

C~max~ 54 ng/mL (Tablets) 14.6 ng/mL (Humans)

T~max~ 1.4 hours (Tablets) 8 hours (Humans)

AUC Not specified for 0-24h 266 h·ng/mL (AUC~0-24~, Humans)

Volume of Distribution (V~d~) 444 L Not assessed

Plasma Clearance (CL) 19 L/h Not assessed

Elimination Half-Life (T~½~) 33 hours Not assessed

Special Population Considerations

Elderly Patients: Pharmacokinetic studies indicate that age significantly influences mianserin's
disposition. Elderly patients generally achieve higher plasma concentrations and exhibit a

smaller volume of distribution and reduced clearance compared to younger subjects after a single
oral dose [5]. This underscores the importance of dose adjustment in geriatric pharmacotherapy.

Hepatic Impairment: Since mianserin undergoes extensive hepatic metabolism, its use is
contraindicated in patients with severe liver disease [2]. Careful monitoring is advised for patients

with mild to moderate impairment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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